molecular formula C24H31N5O2 B262083 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

Cat. No. B262083
M. Wt: 421.5 g/mol
InChI Key: MITLEXJGXUYDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine, commonly known as ECA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ECA is a selective alpha-adrenergic receptor agonist that has been shown to have a range of physiological effects, making it a promising candidate for further study.

Mechanism of Action

ECA acts as a selective alpha-adrenergic receptor agonist, meaning that it binds to and activates specific receptors in the body. This activation leads to a range of physiological effects, including the constriction of blood vessels and the stimulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ECA are varied and depend on the specific receptors that are activated. Some of the effects that have been observed include increased heart rate, increased blood pressure, and increased release of norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using ECA in lab experiments is its selectivity for alpha-adrenergic receptors, which allows for more precise targeting of specific physiological pathways. However, one limitation is that the effects of ECA can be highly variable depending on the dosage and the specific receptors that are activated.

Future Directions

There are many potential future directions for research on ECA. One area of interest is its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies could explore the potential use of ECA in the treatment of other conditions such as heart failure and pulmonary hypertension.

Synthesis Methods

The synthesis of ECA involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with cyclooctylamine.

Scientific Research Applications

ECA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on its potential as a treatment for hypertension, as it has been shown to lower blood pressure in animal models. Additionally, ECA has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclooctanamine

InChI

InChI=1S/C24H31N5O2/c1-2-30-23-17-19(18-25-20-11-7-4-3-5-8-12-20)15-16-22(23)31-24-26-27-28-29(24)21-13-9-6-10-14-21/h6,9-10,13-17,20,25H,2-5,7-8,11-12,18H2,1H3

InChI Key

MITLEXJGXUYDRX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCCC2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCCC2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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